molecular formula C14H24Cl2N2O B2835834 [2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride CAS No. 2580093-92-9

[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride

Cat. No. B2835834
CAS RN: 2580093-92-9
M. Wt: 307.26
InChI Key: IMKJOECPWVIYNI-FYPKGCJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2416218-70-5 . It has a molecular weight of 285.26 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O.2ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H/t10-,11+;; . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study discusses a compound with neurokinin-1 (NK1) receptor antagonistic properties, highlighting its potential application in treating conditions like emesis and depression. The compound demonstrated high affinity and effectiveness in preclinical tests relevant to these clinical outcomes (Harrison et al., 2001).

DNA Binding and Biological Activity

Another study investigates platinum(II) complexes with methylated derivatives of 1,10-phenanthroline, examining their relationship between molecular structure and biological activity, particularly in the context of cytotoxicity against the L1210 Murine leukemia cell line (Brodie et al., 2004).

Chiral Discrimination

Research on the separation of enantiomers of a compound related to the one , using an amylose tris(3,5-dimethylphenyl) carbamate stationary phase, provides insights into chiral discrimination mechanisms. This study may be relevant for understanding how similar compounds could be separated or analyzed based on chirality (Bereznitski et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical.

properties

IUPAC Name

[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-11-8-16(9-12(2)17-11)10-14-6-4-3-5-13(14)7-15;;/h3-6,11-12H,7-10,15H2,1-2H3;2*1H/t11-,12+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKJOECPWVIYNI-FYPKGCJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride

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